![molecular formula C14H14N2O4S B1517289 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide CAS No. 1040334-54-0](/img/structure/B1517289.png)
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Overview
Description
“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide” is a compound with the CAS Number: 1040334-54-0 . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .
Synthesis Analysis
The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides has been reported . Another study also reported the synthesis of new molecules that combine sulfonamide and benzodioxane fragments .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The InChI code for the compound is 1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 .Chemical Reactions Analysis
The compound has been involved in antibacterial studies, showing potential against Escherichia coli and Bacillus subtilis . The IR spectrum of a similar compound showed peaks for N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching .Physical And Chemical Properties Analysis
The compound is an amorphous powder . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceuticals due to its sulfonamide group, which is a common moiety in many therapeutic agents. It has been used to create derivatives that act as enzyme inhibitors, particularly targeting enzymes like α-glucosidase and acetylcholinesterase . These enzymes are relevant in the treatment of conditions like diabetes and Alzheimer’s disease.
Antioxidant Properties
The benzodioxin moiety is structurally related to natural antioxidants found in olive oil, such as hydroxytyrosol. Research indicates that derivatives of this compound can exhibit strong radical scavenging properties, which are valuable in developing treatments for oxidative stress-related diseases .
Anti-inflammatory Applications
Compounds with the benzodioxin structure have been shown to possess anti-inflammatory activities. This includes the inhibition of cyclooxygenases, which are enzymes involved in the inflammatory process. Therefore, this compound could be a precursor in the development of new anti-inflammatory drugs .
Antiviral Research
Sulfonamides, including derivatives of the compound , have been explored for their antiviral properties. They have been studied for their potential to inhibit the growth of viruses and block viral invasion into host cells, which is crucial in the fight against viral infections .
Antitumor Activity
The sulfonamide group is also associated with antitumor activity. Research has been conducted on derivatives of this compound for their ability to inhibit cancer cell growth and block tumor invasion, making it a candidate for cancer therapy research .
Neuroprotective Effects
Due to the presence of the benzodioxin ring, derivatives of this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play a significant role .
Electrochemical Applications
The electrochemical modification of the catechol moiety in compounds like hydroxytyrosol has led to the production of 2-amino-2,3-dihydro-1,4-benzodioxane derivatives. These derivatives have potential applications in electrochemical sensors and devices due to their stable electroactive properties .
Molecular Docking Studies
In silico molecular docking studies have been performed with derivatives of this compound to predict their binding affinities to various enzymes and receptors. This is an essential step in drug design and discovery, helping to identify potential drug candidates before synthesis and biological testing .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The compound has shown potential as an antibacterial agent . Further studies could explore its potential in other applications, such as antifungal, anti-inflammatory, and anti-protozoal agents . The compound could also be explored for its potential as an HIV protease inhibitor and as an anti-cancer agent .
properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJKXUQFSKLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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